5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide
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Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines involves a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing imidazo[1,2-a]pyridine cores have been synthesized and explored for their potential as antiulcer agents. Although no significant antisecretory activity was found in some compounds, good cytoprotective properties were demonstrated in ethanol and HCl-induced ulcer models, highlighting the chemical's potential in developing treatments for ulcerative conditions without focusing on their direct medicinal dosage or side effects (Starrett et al., 1989).
Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes
Research demonstrates the powerful nucleophilic properties of thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, leading to the synthesis of polyfunctionalized pyrrole and thiophene derivatives. This work showcases an efficient method for creating complex molecules that could have applications in material science and organic synthesis, offering insights into the broad utility of imidazo[1,2-a]pyridine derivatives in chemistry (Cheng et al., 2010).
Antitumor and Antibacterial Agents
A novel series incorporating thiophene and thieno[3,2-d]pyrimidine derivatives synthesized from carbamothioylamino-benzene-sulfonamide showed promising in vitro activity against various cancer cell lines and antibacterial properties. These findings highlight the compound's potential in contributing to the development of new antitumor and antibacterial drugs, focusing on the chemical structure's utility in pharmacological research (Hafez et al., 2017).
Antibacterial Evaluation of Heterocyclic Compounds
The study on new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications underscores the significance of structural modifications in enhancing antimicrobial properties. This research could inform the design of novel antibacterial agents by elucidating the relationship between chemical structure and biological activity, avoiding the discussion on dosages or adverse effects (Azab et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-2-13-6-7-15(21-13)22(19,20)16-9-8-12-11-18-10-4-3-5-14(18)17-12/h3-7,10-11,16H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSRWNUOKPPYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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